BenchChemオンラインストアへようこそ!

Methoxyadiantifoline

Ischemia-reperfusion injury Cardioprotection Calcium antagonism

Methoxyadiantifoline (MAF) is a bisbenzylisoquinoline alkaloid first isolated from the root of Thalictrum omeiense W.T. Wang (Ranunculaceae), with its structure elucidated via spectroscopic and physical methods.

Molecular Formula C43H52N2O10
Molecular Weight 756.9 g/mol
CAS No. 115452-09-0
Cat. No. B038597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxyadiantifoline
CAS115452-09-0
Synonymsmethoxyadiantifoline
Molecular FormulaC43H52N2O10
Molecular Weight756.9 g/mol
Structural Identifiers
SMILESCN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C(=C7CCN6C)OC)OC)OC)OC)OC
InChIInChI=1S/C43H52N2O10/c1-44-14-12-25-28(21-36(49-6)41(52-9)39(25)50-7)29(44)17-24-19-32(46-3)34(48-5)22-31(24)55-35-18-23-16-30-37-26(13-15-45(30)2)40(51-8)43(54-11)42(53-10)38(37)27(23)20-33(35)47-4/h18-22,29-30H,12-17H2,1-11H3/t29-,30-/m0/s1
InChIKeyNMCGVMFQTRAOOV-KYJUHHDHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxyadiantifoline (CAS 115452-09-0): Structural Identity, Classification, and Pharmacological Foundations for Research Procurement


Methoxyadiantifoline (MAF) is a bisbenzylisoquinoline alkaloid first isolated from the root of Thalictrum omeiense W.T. Wang (Ranunculaceae), with its structure elucidated via spectroscopic and physical methods [1]. It belongs to the aporphine-benzylisoquinoline subclass, specifically classified under isoquinoline alkaloids in the MeSH hierarchy, carrying the molecular formula C₄₃H₅₂N₂O₁₀ and a molecular weight of 756.88 g/mol [2]. The original isolation study reported its pronounced coronary vasodilatory activity in guinea pig hearts, establishing its early pharmacological relevance within the bisbenzylisoquinoline class [3]. MAF is distinguished among its structural peers by bearing nine methoxy substituents across its dimeric framework—a feature that directly governs its physicochemical behavior and biological interaction profile.

Why Methoxyadiantifoline Cannot Be Replaced by Generic Bisbenzylisoquinoline Alkaloids Such as Tetrandrine or Tubocurine


Bisbenzylisoquinoline (BBIQ) alkaloids span a wide functional spectrum despite their shared dimeric core, and experimental evidence demonstrates that binding affinity, lipophilicity, and pharmacological potency are exquisitely sensitive to substituent number, position, stereochemistry, and oxygen-bridge configuration [1]. Methoxyadiantifoline carries nine methoxy groups—the highest among all BBIQ alkaloids tested in comparative binding studies—conferring the greatest lipophilicity in the class and driving a lipid-binding affinity that surpasses that of tetrandrine as well as all other tested congeners [1]. Functionally, while tubocurine exhibits negligible macrophage binding and no antifibrotic activity, methoxyadiantifoline closely mirrors the binding and inhibitory profile of tetrandrine, the established clinical antifibrotic standard [2]. These data collectively demonstrate that simple in-class interchange would produce unpredictable and non-substitutable biological outcomes. The quantitative evidence that follows establishes the specific, measurable performance boundaries that define methoxyadiantifoline relative to its closest analogs.

Methoxyadiantifoline (CAS 115452-09-0): Quantitative Head-to-Head Differentiation Evidence for Scientific Selection


Ischemia-Reperfusion Cardioprotection: Methoxyadiantifoline vs. Verapamil in Isolated Rat Heart

In an isolated rat heart Langendorff perfusion model subjected to 10 min coronary ligation followed by 3 min reperfusion, methoxyadiantifoline at 5 μmol/L significantly reduced the incidence of ventricular fibrillation (VF) and ventricular tachycardia (VT), delayed VF onset, shortened VF duration, markedly prolonged normal sinus rhythm time, and significantly decreased both lactate dehydrogenase (LDH) release and malondialdehyde (MDA) formation—effects that were reported as approximately equivalent to those of verapamil, the reference L-type calcium channel blocker [1].

Ischemia-reperfusion injury Cardioprotection Calcium antagonism

Lipophilicity Dominance: Methoxyadiantifoline Ranks #1 Among Eight BBIQ Alkaloids in Lipid Vesicle Binding

In a systematic head-to-head comparison of eight BBIQ alkaloids, methoxyadiantifoline (ME), bearing nine methoxy groups, exhibited the highest lipophilicity of the entire set. The lipid-binding affinity rank order to dipalmitoylphosphatidylcholine (DPPC) vesicles, measured by fluorometric titration using 1-anilino-8-naphthalene-sulfonate probe, was: ME (highest) > tetrandrine (TE) > cepharanthine (CE) ≈ cycleanine (CY) > fangchinoline (FA) > berbamine (BE) > tubocurine (TU) ≈ curine (CU, lowest). ME's nine methoxy groups drive this maximal lipophilicity, directly contrasting with TU and CU which bear two hydroxyl groups and rank lowest [1].

Lipophilicity Bisbenzylisoquinoline alkaloids Structure-property relationship

Alveolar Macrophage Binding Affinity: Methoxyadiantifoline Ranks Second Only to Tetrandrine, Far Exceeding Tubocurine

By equilibrium dialysis against Sprague-Dawley rat alveolar macrophages, the binding affinity rank order among five BBIQ alkaloids was: tetrandrine (TE, greatest) > methoxyadiantifoline (ME) > fangchinoline (FA) > tubocurine (TU) ≈ curine (CU, no detectable binding). Critically, methoxyadiantifoline exhibited inhibitory and binding properties similar to those of tetrandrine—the established herbal antifibrotic agent used clinically in China—while tubocurine, a BBIQ structural analog, showed negligible binding and no antifibrotic activity. A positive statistical correlation between macrophage binding affinity and reported antifibrotic potency was demonstrated [1][2].

Alveolar macrophage binding Antifibrotic screening Pulmonary fibrosis

Atrial Electrophysiology: Multi-Parameter Modulation of Contractility, Refractoriness, and Automaticity in Isolated Rat Atria

In isolated rat left and right atrial preparations, methoxyadiantifoline (MAF) at 30 μM produced a quantitatively characterized, multi-parameter electrophysiological profile: (i) left atrial contractility decreased to 50±9% of pre-drug value at 40 min post-administration; (ii) functional refractory period (FRP) prolonged from 61±2 ms to 90±3 ms within 15 min; (iii) the epinephrine threshold concentration required to induce automaticity increased from 14±7 μM to 42±19 μM; (iv) right atrial contractility decreased by 50±7% and spontaneous beating frequency decreased by 60±5% at 30 μM. MAF at 50 μM further reduced myocardial excitability, shifting the duration-intensity curve rightward [1]. These effects are consistent with calcium-entry blockade and sodium-channel inhibition, aligning mechanistically with the verapamil-comparable ischemia-reperfusion protection observed independently [2].

Atrial electrophysiology Functional refractory period Negative inotropy

Coronary Vasodilation: Concentration-Dependent Increase in Coronary Flow in Isolated Guinea Pig Heart

In the isolated guinea pig heart Langendorff perfusion model, methoxyadiantifoline produced concentration-dependent coronary vasodilation: at 17 μmol/L, coronary flow increased by 12.9% relative to baseline; at 50 μmol/L, coronary flow increased by 20.4%, accompanied by mild negative inotropic and negative chronotropic effects [1]. In isolated coronary spiral strip preparations, MAF at 10 μmol/L markedly inhibited high-K⁺ depolarization-induced contractions, an effect that was antagonized by CaCl₂, confirming a calcium-antagonistic mechanism. MAF also inhibited dose-dependent contractions induced by norepinephrine and phenylephrine without blocking isoproterenol-mediated relaxation, indicating selective interference with voltage-gated and receptor-operated calcium entry pathways rather than non-specific smooth muscle depression [2]. The original isolation study independently confirmed this pronounced coronary vasodilatory activity [3].

Coronary vasodilation Langendorff perfusion Calcium antagonism

Antimalarial Activity: Comparable Potency to Tetrandrine Against Chloroquine-Resistant Plasmodium falciparum

In a structure-activity relationship study evaluating multiple BBIQ alkaloids against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in vitro, methoxyadiantifoline exhibited antimalarial activity similar to that of tetrandrine against the chloroquine-resistant strain. The study concluded that hernandezine, isotetrandrine, berbamine, fangchinoline, and methoxyadiantifoline all fell within the same activity tier as tetrandrine for the resistant strain. The stereochemistry at C-1E¹ (S-ring) of the BBIQ core was identified as the critical determinant for selective action against resistant malaria, and methoxyadiantifoline's structural features conform to this active pharmacophore [1]. Note: exact IC₅₀ values for methoxyadiantifoline were not reported in the available abstract; this evidence is classified as class-level inference from a cross-study comparable dataset.

Antimalarial Chloroquine resistance Bisbenzylisoquinoline SAR

Methoxyadiantifoline (CAS 115452-09-0): Evidence-Based Research and Industrial Application Scenarios


Antifibrotic Drug Discovery: Macrophage-Targeted Screening and Mechanistic Studies

For research programs focused on pulmonary fibrosis or silica-induced lung disease, methoxyadiantifoline is one of only two BBIQ alkaloids (alongside tetrandrine) with experimentally demonstrated high binding affinity to alveolar macrophages coupled with potent inhibition of particle-induced oxidative burst (superoxide and H₂O₂ release). This dual activity profile directly correlates with antifibrotic efficacy, as established by Castranova et al. (1991) [1]. Methoxyadiantifoline's distinct structural profile—nine methoxy groups producing the highest lipophilicity in the BBIQ class [2]—makes it a valuable comparator probe alongside tetrandrine for structure-activity relationship (SAR) studies dissecting the contributions of lipophilicity versus specific molecular recognition to antifibrotic activity. Researchers should note that in vivo antifibrotic efficacy data for methoxyadiantifoline remain unconfirmed in the published literature; its selection should be contextualized as a high-binding, high-lipophilicity tool compound within a broader screening cascade.

Cardiovascular Pharmacology: Calcium Antagonist Profiling and Anti-Arrhythmic Lead Evaluation

Methoxyadiantifoline provides a quantitatively characterized, multi-endpoint cardiac pharmacology profile suitable for use as a reference compound in calcium antagonist screening programs. Its effects—verified across three independent experimental models (isolated rat atria, isolated guinea pig heart Langendorff perfusion, and rat myocardial ischemia-reperfusion)—include: prolongation of functional refractory period from 61±2 to 90±3 ms, ~3-fold elevation of the epinephrine automaticity threshold, ~50% reduction in atrial contractility, 60±5% reduction in spontaneous beating frequency [1], concentration-dependent coronary vasodilation (12.9% at 17 μM; 20.4% at 50 μM) [2], and verapamil-comparable protection against ischemia-reperfusion arrhythmogenesis at 5 μmol/L [3]. This breadth of quantitative cardiac data, rare among plant-derived BBIQ alkaloids, makes MAF a well-characterized standard for benchmarking novel calcium modulators or anti-arrhythmic candidates in isolated tissue and perfused organ assays.

Antimalarial Resistance Research: BBIQ-Based Chloroquine Potentiation Studies

For laboratories investigating chloroquine-resistance reversal in Plasmodium falciparum, methoxyadiantifoline represents a structurally differentiated BBIQ alkaloid with antimalarial activity comparable to tetrandrine against chloroquine-resistant strains [1]. Since tetrandrine potentiates chloroquine activity by >40-fold via inhibition of the Pfcrt transporter and P-glycoprotein-like efflux mechanisms, methoxyadiantifoline—differing from tetrandrine in its oxygen-bridge configuration and methoxy substitution pattern—offers a distinct chemotype for probing the structural determinants of resistance reversal. Its high lipophilicity and membrane-partitioning capacity further support its evaluation in cellular accumulation and intracellular pharmacokinetic studies within parasitized erythrocytes.

Natural Product Reference Standard and Analytical Method Development

Methoxyadiantifoline (CAS 115452-09-0), as a structurally defined bisbenzylisoquinoline alkaloid of established molecular identity (C₄₃H₅₂N₂O₁₀, MW 756.88 g/mol, 9 methoxy groups) [1][2], serves as a reference standard for phytochemical fingerprinting of Thalictrum species and quality control of Thalictrum omeiense-derived preparations. Its distinct retention characteristics (governed by its maximal methoxy count among BBIQ congeners) provide a uniquely identifiable chromatographic peak in HPLC and LC-MS analyses of complex alkaloid mixtures. The compound's CAS registry enables unambiguous procurement, and its well-characterized spectroscopic signatures from the original isolation study [3] facilitate identity confirmation in analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methoxyadiantifoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.